Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position, an aminomethyl substituent at the 2-position, and a trifluoromethyl (CF₃) group at the 5-position. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. The aminomethyl group enhances water solubility and provides a site for further functionalization, while the CF₃ group contributes to metabolic stability and lipophilicity, making the compound valuable in drug discovery .
Properties
Molecular Formula |
C11H19F3N2O2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7(6-15)4-5-8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3 |
InChI Key |
GQOHUHQEYJOQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into a pyrrolidine derivative. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate and related pyrrolidine derivatives:
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Findings:
Substituent Position and Electronic Effects: The 5-CF₃ group in the target compound introduces steric bulk and strong electron-withdrawing effects, which may reduce metabolic oxidation compared to 4-F analogs (e.g., tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate) . Aminomethyl vs.
Applications in Drug Discovery :
- CF₃-substituted pyrrolidines (e.g., ) are prized for improving target affinity and pharmacokinetics. The target compound’s aliphatic CF₃ group may offer advantages over aromatic CF₃ analogs (e.g., reduced off-target interactions) .
- Fluorinated pyrrolidines () are often used to modulate blood-brain barrier penetration, a property less relevant to the target compound due to its bulkier CF₃ group .
Synthetic Utility: The target compound’s aminomethyl group allows for facile derivatization (e.g., amide coupling), contrasting with hydroxymethyl analogs that require activation for further reactions .
Research Implications and Limitations
Further studies are needed to validate its synthetic accessibility (e.g., introducing CF₃ at position 5) and biological performance relative to established analogs.
Biological Activity
Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C10H16F3N2O2
- Molecular Weight : 236.25 g/mol
- CAS Number : 177911-87-4
The compound features a pyrrolidine ring with an aminomethyl group and a trifluoromethyl moiety, which contribute to its lipophilicity and potential interaction with biological targets .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : The tert-butyl ester is introduced via reaction with tert-butyl chloroformate, while the trifluoromethyl group can be added using electrophilic fluorination methods .
The mechanism of action for this compound involves its interaction with various biological targets:
- Receptor Binding : The aminomethyl group can form hydrogen bonds with receptors, enhancing binding affinity.
- Metabolic Stability : The trifluoromethyl group increases the compound's metabolic stability, allowing for prolonged biological activity .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiproliferative Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and CEM (human T-lymphocyte cells) with varying IC50 values .
- Anti-inflammatory Properties : Similar compounds have demonstrated significant inhibition of COX-2 activity, suggesting potential applications in treating inflammatory conditions .
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative activity of synthesized compounds, this compound derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications to the structure enhanced activity against specific cell types, with IC50 values ranging from 9.6 μM to over 40 μM depending on the derivative .
Case Study 2: Anti-inflammatory Effects
Research into related pyrrolidine derivatives highlighted their ability to inhibit COX-2 enzyme activity effectively. For instance, compounds structurally similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μM) in preclinical models .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Antiproliferative | 9.6 - 40 |
| Celecoxib | Structure | COX-2 Inhibition | 0.04 |
| Triazole Derivative | Structure | Antiproliferative in HMEC-1 | 9.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
